molecular formula C16H13Cl B8715222 1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene

1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene

Cat. No. B8715222
M. Wt: 240.72 g/mol
InChI Key: LASZRNUFCYQISX-UHFFFAOYSA-N
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Patent
US04335055

Procedure details

0.112 g (0.5 millimol) of palladium acetate, 10.05 g (50 millimols) of 4-chlorocinnamyl chloride, 6.5 g (62.5 millimols) of styrene and 9.27 g (50 millimols) of tri-n-butylamine in 50 ml of p-xylene are stirred for 23/4 hours at 120° C. The crude product is chromatographed on silica gel in methylene chloride and is recrystallised from n-hexane. 0.5 g (4% of theory) of the above compound are obtained in the form of white crystals of melting point 161.2° C.
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
9.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.112 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([CH:6]=[CH:7][CH2:8]Cl)=[CH:4][CH:3]=1.C=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(N(CCCC)CCCC)CCC>CC1C=CC(C)=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:14]1([CH:13]=[CH:8][CH:7]=[CH:6][C:5]2[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
10.05 g
Type
reactant
Smiles
ClC1=CC=C(C=CCCl)C=C1
Name
Quantity
6.5 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
9.27 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0.112 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel in methylene chloride
CUSTOM
Type
CUSTOM
Details
is recrystallised from n-hexane
CUSTOM
Type
CUSTOM
Details
0.5 g (4% of theory) of the above compound are obtained in the form of white crystals of melting point 161.2° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=CC=CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04335055

Procedure details

0.112 g (0.5 millimol) of palladium acetate, 10.05 g (50 millimols) of 4-chlorocinnamyl chloride, 6.5 g (62.5 millimols) of styrene and 9.27 g (50 millimols) of tri-n-butylamine in 50 ml of p-xylene are stirred for 23/4 hours at 120° C. The crude product is chromatographed on silica gel in methylene chloride and is recrystallised from n-hexane. 0.5 g (4% of theory) of the above compound are obtained in the form of white crystals of melting point 161.2° C.
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
9.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.112 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([CH:6]=[CH:7][CH2:8]Cl)=[CH:4][CH:3]=1.C=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(N(CCCC)CCCC)CCC>CC1C=CC(C)=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:14]1([CH:13]=[CH:8][CH:7]=[CH:6][C:5]2[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
10.05 g
Type
reactant
Smiles
ClC1=CC=C(C=CCCl)C=C1
Name
Quantity
6.5 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
9.27 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0.112 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel in methylene chloride
CUSTOM
Type
CUSTOM
Details
is recrystallised from n-hexane
CUSTOM
Type
CUSTOM
Details
0.5 g (4% of theory) of the above compound are obtained in the form of white crystals of melting point 161.2° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=CC=CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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